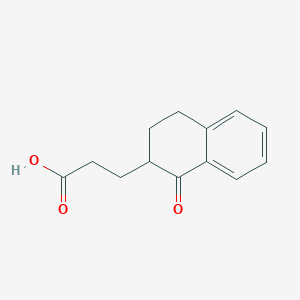

3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid

Description

3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic acid is a bicyclic carboxylic acid derivative featuring a partially saturated naphthalene ring system (3,4-dihydro-2H-naphthalen-2-yl) substituted with a ketone group (1-oxo) and a propanoic acid side chain. This structure confers unique steric and electronic properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol.

Properties

IUPAC Name |

3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13(10)16/h1-4,10H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTDPYMLZXRSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid can be achieved through several methods. One common approach involves the reaction of naphthalene derivatives with propanoic acid under specific conditions. For instance, the reaction can be carried out in methanol under reflux conditions, which typically completes in about 10 minutes . Another method involves the use of ethanol-water mixtures at reflux, although this may result in lower yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization and column chromatography are often employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can introduce various functional groups into the naphthalene ring .

Scientific Research Applications

3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₃H₁₄O₃ | 218.25 | 1-oxo, dihydronaphthalenyl | Moderate acidity (predicted pKa ~4–5), hydrogen-bond donor capacity |

| 2-(4a,8-Dimethyl-7-oxo-1,2,3,4,5,6-hexahydronaphthalen-2-yl)propanoic Acid | C₁₅H₂₂O₃ | 250.33 | Methyl, oxo, hexahydronaphthalenyl | Reduced solubility due to hydrophobic methyl groups; lower acidity (pKa not reported) |

| 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid | C₁₈H₁₇NO₃ | 295.33 | Methylphenyl, isoindolyl | Increased steric bulk; potential for π-π interactions via isoindole ring |

| 3-(2-Methoxynaphthalen-1-yl)propanoic Acid | C₁₄H₁₄O₃ | 230.26 | Methoxy, naphthalenyl | Enhanced solubility due to methoxy group; electronic effects alter reactivity |

| 3-(3,4-Dichloro-4-hydroxyphenyl)propanoic Acid (Marine-derived) | C₉H₈Cl₂O₃ | 235.07 | Chloro, hydroxyl | Antimicrobial activity; higher acidity (pKa ~3–4) due to electron-withdrawing Cl |

Key Observations

Substituent Effects on Solubility: The methoxy group in 3-(2-methoxynaphthalen-1-yl)propanoic acid improves aqueous solubility compared to the ketone in the target compound . Methyl groups in hexahydronaphthalene derivatives reduce solubility, highlighting the role of hydrophobicity .

The target compound’s ketone group may moderately increase acidity compared to non-oxygenated analogs.

Biological Activity: Marine-derived chlorinated phenylpropanoic acids demonstrate selective antimicrobial activity against E. coli and S. aureus, attributed to halogen-induced membrane disruption . Isoindole-containing analogs (e.g., 3-(4-methylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid) may interact with biological targets via aromatic stacking, though their activity remains underexplored .

Synthetic Accessibility: Propanoic acid derivatives are often synthesized via decarboxylative alkylation or amination reactions, as seen in and . The target compound’s synthesis would likely involve coupling a dihydronaphthalenone precursor with a propanoic acid moiety .

Biological Activity

3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its structure-activity relationships (SAR).

- Molecular Formula : C13H12O3

- Molar Mass : 216.24 g/mol

- Structure : The compound features a naphthalene moiety with a propanoic acid side chain, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various naphthalene derivatives, including this compound. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Naphthalene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL | |

| Bacillus subtilis | 0.015 mg/mL |

These findings indicate that the compound exhibits promising antibacterial activity, comparable to known antibiotics.

Antifungal Activity

The antifungal properties of this compound have also been investigated. In vitro assays demonstrated its effectiveness against common fungal strains.

Table 2: Antifungal Activity

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.020 mg/mL |

| Aspergillus niger | 0.030 mg/mL |

The compound's ability to inhibit fungal growth suggests its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Preliminary studies have indicated that derivatives of naphthalene can exhibit anticancer properties. Research has focused on the ability of this compound to induce apoptosis in cancer cells.

In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity:

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 18 |

| A549 (lung cancer) | 20 |

These results indicate that the compound may be a candidate for further development in cancer therapy.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the naphthalene ring and the propanoic acid side chain can significantly affect potency and selectivity against various biological targets.

Key Findings:

- Naphthalene Substituents : The presence of electron-withdrawing groups on the naphthalene ring enhances antibacterial activity.

- Chain Length Variations : Altering the length of the propanoic acid chain can influence both solubility and bioavailability.

- Functional Group Modifications : Introduction of hydroxyl or methoxy groups has been shown to improve antifungal activity.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Bacterial Infections : A study demonstrated that mice treated with this compound showed reduced bacterial load in systemic infections caused by S. aureus.

- Fungal Infection Model : Another study indicated that administration of this compound in a murine model of candidiasis resulted in significant survival benefits compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.